molecular formula C7H11BrN2 B2653117 5-Bromo-1-isobutyl-1H-pyrazole CAS No. 1427012-49-4

5-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B2653117
CAS No.: 1427012-49-4
M. Wt: 203.083
InChI Key: YUWRPYZOXLGDTB-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a bromine atom at position 5. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the isobutyl group in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-2,2-dimethylpropanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1-isobutyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Cycloaddition: Catalysts such as palladium or copper salts in the presence of ligands to facilitate the reaction.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Cycloaddition Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry: 5-Bromo-1-isobutyl-1H-pyrazole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating more complex molecules.

Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This compound can be used in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and isobutyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isobutyl group.

    4-Bromo-1-isobutyl-1H-pyrazole: Bromine atom at position 4 instead of position 5.

    5-Chloro-1-isobutyl-1H-pyrazole: Chlorine atom instead of bromine.

Uniqueness: 5-Bromo-1-isobutyl-1H-pyrazole is unique due to the specific positioning of the bromine atom and the isobutyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in both synthetic chemistry and biological applications.

Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRPYZOXLGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427012-49-4
Record name 5-bromo-1-(2-methylpropyl)-1H-pyrazole
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